molecular formula C11H12ClF3N2O2 B2633173 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}oxolan-3-ol CAS No. 2199059-95-3

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}oxolan-3-ol

Cat. No.: B2633173
CAS No.: 2199059-95-3
M. Wt: 296.67
InChI Key: QMDYNSWEXNKZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, an oxolane ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol involves its interaction with specific molecular targets. For instance, in agrochemical applications, it inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the metabolic processes, leading to the death of the target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-17(8-4-19-5-9(8)18)10-7(12)2-6(3-16-10)11(13,14)15/h2-3,8-9,18H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDYNSWEXNKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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